1-Amino-3-(5-bromothiophen-2-yl)propan-2-ol
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Overview
Description
1-Amino-3-(5-bromothiophen-2-yl)propan-2-ol is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom and an amino alcohol side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-bromothiophene-2-carbaldehyde with an appropriate amine and reducing agent to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(5-bromothiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino alcohol group may yield ketones or aldehydes, while substitution of the bromine atom can introduce various functional groups .
Scientific Research Applications
1-Amino-3-(5-bromothiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-Amino-3-(5-bromothiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(5-bromothiophen-3-yl)propan-1-ol: Similar structure but different position of the amino alcohol group.
2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol: Another isomer with the amino group at a different position.
1-Aminopropan-2-ol: Lacks the thiophene ring and bromine substitution, making it less complex.
Uniqueness
1-Amino-3-(5-bromothiophen-2-yl)propan-2-ol is unique due to the presence of both the brominated thiophene ring and the amino alcohol side chain. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .
Properties
Molecular Formula |
C7H10BrNOS |
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Molecular Weight |
236.13 g/mol |
IUPAC Name |
1-amino-3-(5-bromothiophen-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-7-2-1-6(11-7)3-5(10)4-9/h1-2,5,10H,3-4,9H2 |
InChI Key |
YLTUCUFBWQZJIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CC(CN)O |
Origin of Product |
United States |
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